3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid, mixture of diastereomers, is a bicyclic carboxylic acid with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes two methyl groups at the 3-position and a carboxylic acid group at the 2-position. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene. The resulting adduct is then subjected to hydrolysis to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to separate the diastereomers and obtain the desired mixture.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce an alcohol.
Scientific Research Applications
3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The bicyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the 3,3-dimethyl substitution.
3-methylbicyclo[2.2.1]heptane-2-carboxylic acid: Contains only one methyl group at the 3-position.
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Has two carboxylic acid groups at the 2 and 3 positions.
Uniqueness
3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 3-position provides steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
CAS No. |
52557-98-9 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.